molecular formula C18H12BrN3O4S B5138747 [4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate

[4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate

Cat. No.: B5138747
M. Wt: 446.3 g/mol
InChI Key: IPUXBPKMNJWTQR-UUASQNMZSA-N
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Description

[4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate is a complex organic compound with a unique structure that includes a brominated tricyclic core, a thia group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[64002,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate typically involves multiple steps, starting with the formation of the tricyclic core This can be achieved through a series of cyclization reactions involving appropriate precursorsThe final step involves the esterification of the phenolic group with acetic anhydride in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and bromination steps, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated product.

    Substitution: Substituted derivatives with various functional groups.

    Ester Hydrolysis: Phenol and acetic acid

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications .

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new pharmaceuticals .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials .

Mechanism of Action

The mechanism of action of [4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The brominated tricyclic core may allow for strong binding interactions, while the thia group and acetate ester can modulate the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    [4-[(Z)-(10-chloro-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate: Similar structure but with a chlorine atom instead of bromine.

    [4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-hydroxyphenyl] acetate: Similar structure but with a hydroxyl group instead of a methoxy group

Uniqueness

The uniqueness of [4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate lies in its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the bromine atom, thia group, and acetate ester allows for a wide range of chemical modifications and applications .

Properties

IUPAC Name

[4-[(Z)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]-2-methoxyphenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O4S/c1-9(23)26-13-4-3-10(5-14(13)25-2)6-15-17(24)22-16-12(21-18(22)27-15)7-11(19)8-20-16/h3-8H,1-2H3/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUXBPKMNJWTQR-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C\2/C(=O)N3C4=C(C=C(C=N4)Br)N=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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